molecular formula C17H15N3O4 B5687414 3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

Cat. No.: B5687414
M. Wt: 325.32 g/mol
InChI Key: SZZKKDWQHSAISY-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a quinoxalinone core substituted with a nitrobenzoyl group and two methyl groups. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a quinoxalinone derivative and a nitrobenzoyl chloride in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activities, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets. The nitro group and quinoxalinone core play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Allyl-3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
  • N,N’-(3,3’-dimethyl-4,4’-biphenyldiyl)bis(3-nitrobenzamide)

Uniqueness

3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is unique due to its specific substitution pattern and the presence of both nitro and quinoxalinone functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-4-(3-nitrobenzoyl)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-17(2)16(22)18-13-8-3-4-9-14(13)19(17)15(21)11-6-5-7-12(10-11)20(23)24/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZKKDWQHSAISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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